molecular formula C14H15ClN4 B14943157 N-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridazin-3-amine

N-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridazin-3-amine

Cat. No.: B14943157
M. Wt: 274.75 g/mol
InChI Key: IFXMRWBNSPOUNH-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N-[6-(1-PYRROLIDINYL)-3-PYRIDAZINYL]AMINE is a chemical compound that belongs to the class of organic compounds known as pyridazines. These compounds are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The presence of a pyrrolidinyl group and a chlorophenyl group in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N-[6-(1-PYRROLIDINYL)-3-PYRIDAZINYL]AMINE typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods often include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N-[6-(1-PYRROLIDINYL)-3-PYRIDAZINYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(4-CHLOROPHENYL)-N-[6-(1-PYRROLIDINYL)-3-PYRIDAZINYL]AMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N-[6-(1-PYRROLIDINYL)-3-PYRIDAZINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLOROPHENYL)-N-[6-(1-PYRROLIDINYL)-3-PYRIDAZINYL]AMINE: is similar to other pyridazine derivatives, such as:

Uniqueness

The uniqueness of N-(4-CHLOROPHENYL)-N-[6-(1-PYRROLIDINYL)-3-PYRIDAZINYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15ClN4

Molecular Weight

274.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-pyrrolidin-1-ylpyridazin-3-amine

InChI

InChI=1S/C14H15ClN4/c15-11-3-5-12(6-4-11)16-13-7-8-14(18-17-13)19-9-1-2-10-19/h3-8H,1-2,9-10H2,(H,16,17)

InChI Key

IFXMRWBNSPOUNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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